molecular formula C9H11NO4S B12822967 (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane

(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane

Cat. No.: B12822967
M. Wt: 229.26 g/mol
InChI Key: GUVWCCLWWZOVNC-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane is an organic compound characterized by the presence of methoxy, nitro, and sulfane functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane typically involves the reaction of 4,5-dimethoxy-2-nitrobenzene with methylthiolating agents under controlled conditions. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution, followed by acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used for reduction reactions.

    Substitution: Reagents such as halides and strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of sulfane and nitro groups, which can alter the activity of target proteins and influence cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

1,2-dimethoxy-4-methylsulfanyl-5-nitrobenzene

InChI

InChI=1S/C9H11NO4S/c1-13-7-4-6(10(11)12)9(15-3)5-8(7)14-2/h4-5H,1-3H3

InChI Key

GUVWCCLWWZOVNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])SC)OC

Origin of Product

United States

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